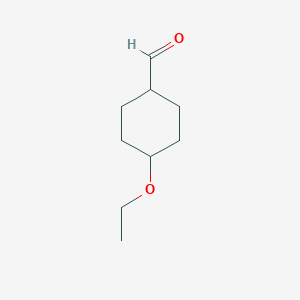

4-Ethoxycyclohexane-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxycyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-11-9-5-3-8(7-10)4-6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPQILSKYKEZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 4 Ethoxycyclohexane 1 Carbaldehyde

Elucidation of Reaction Pathways for the Aldehyde Functional Group

The aldehyde group is a key site of reactivity in 4-Ethoxycyclohexane-1-carbaldehyde, primarily due to the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions and Their Stereochemical Control

Nucleophilic addition is a fundamental reaction of the aldehyde group in this compound. The reaction involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.uk This intermediate is then typically protonated to yield an alcohol.

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The pi electrons of the C=O bond move to the electronegative oxygen atom.

Formation of Tetrahedral Intermediate: A tetrahedral alkoxide intermediate is formed.

Protonation: The negatively charged oxygen atom is protonated by a protic solvent or during an acidic workup to give the final alcohol product. numberanalytics.comyoutube.com

The stereochemical outcome of this addition is influenced by the conformation of the cyclohexane (B81311) ring. The 4-ethoxy group will preferentially occupy the equatorial position to minimize steric hindrance. This leaves the aldehyde group, also likely in an equatorial position, susceptible to nucleophilic attack from either the axial or equatorial face. The approach of the nucleophile is governed by a combination of steric and electronic factors, often leading to a mixture of diastereomeric products. For instance, attack from the less hindered equatorial face is generally favored, but axial attack can also occur. chemistrysteps.com

Oxidation and Reduction Mechanisms of Carbaldehyde Functionality

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation Mechanism: A common and mild oxidizing agent used to convert primary alcohols to aldehydes, and aldehydes to carboxylic acids (if water is present), is Pyridinium Chlorochromate (PCC). chemistrysteps.comorganicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com The oxidation of this compound to 4-ethoxycyclohexanecarboxylic acid using a chromium(VI) reagent like PCC in the presence of water proceeds through the formation of a hydrate, followed by a chromate (B82759) ester.

The mechanism involves these key steps:

Hydrate Formation: In the presence of water, the aldehyde exists in equilibrium with its hydrate.

Chromate Ester Formation: The hydrate's hydroxyl group attacks the chromium atom of the oxidizing agent. libretexts.orgmasterorganicchemistry.com

Elimination: A base, such as pyridine, removes a proton from the carbon that was formerly the carbonyl carbon. This facilitates an elimination reaction, forming the C=O double bond of the carboxylic acid and reducing Cr(VI) to Cr(IV). organicchemistrytutor.comlibretexts.org

Reduction Mechanism: Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes to primary alcohols. masterorganicchemistry.comyoutube.com It acts as a source of hydride ions (H⁻). chemguide.co.uknumberanalytics.com

The mechanism for the reduction of this compound to (4-ethoxycyclohexyl)methanol is as follows:

Nucleophilic Attack by Hydride: The hydride ion from NaBH₄ attacks the electrophilic carbonyl carbon. chemguide.co.ukyoutube.com

Alkoxide Intermediate Formation: This results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by the solvent (often an alcohol like ethanol (B145695) or methanol) to yield the primary alcohol. chemguide.co.ukyoutube.comnumberanalytics.com

| Reaction Type | Reagent Example | Product Functional Group |

| Oxidation | Pyridinium Chlorochromate (PCC) | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

Mechanistic Studies of Transformations Involving the Cyclohexane Ring System

The cyclohexane ring of this compound, while generally less reactive than the aldehyde, can undergo specific transformations.

C–H Functionalization and Activation Strategies

C–H functionalization is a powerful tool in modern organic synthesis that involves the direct conversion of a C–H bond into a C-X bond (where X can be carbon, nitrogen, oxygen, etc.). wikipedia.org These reactions often employ transition metal catalysts to activate the otherwise inert C-H bonds. youtube.comscripps.edu For a substituted cyclohexane like this compound, C-H activation can be directed by one of the existing functional groups. While specific studies on this molecule are not prevalent, general principles suggest that the oxygen of the ethoxy group could act as a directing group in metal-catalyzed C-H activation reactions, facilitating functionalization at specific positions on the cyclohexane ring. acs.org The process typically involves the formation of an organometallic intermediate through the cleavage of a C-H bond. wikipedia.orgniu.edu

Electrophilic and Radical Mediated Transformations

While the cyclohexane ring is saturated and generally not susceptible to electrophilic attack, radical-mediated transformations are possible. Radical reactions on substituted cyclohexanes have been studied, showing that the formation and stability of radical intermediates are key. rsc.orgacs.org For instance, a radical can be generated on the cyclohexane ring through hydrogen abstraction. The position of this abstraction is influenced by the stability of the resulting radical (tertiary > secondary > primary). The presence of the ethoxy and aldehyde groups would influence the regioselectivity of such reactions.

Electrophilic transformations on the cyclohexane ring itself are uncommon. However, reactions that proceed through radical cations can be initiated. Studies on alkyl-substituted cyclohexane radical cations have shown that they can undergo specific structural distortions and reactions. rsc.org

Role of Catalysis in Directing Reaction Selectivity and Mechanism

Catalysis plays a pivotal role in controlling the outcome of chemical reactions involving aldehydes. By providing an alternative reaction pathway with a lower activation energy, catalysts can significantly influence both the rate and the selectivity of a transformation, leading to the desired product with high efficiency. The choice of catalyst is critical in directing the reaction towards a specific isomer or enantiomer.

Transition Metal Catalysis (e.g., Rh, Pd, Mn, Mo)

Transition metals are widely employed as catalysts in a vast array of organic transformations involving aldehydes. The partially filled d-orbitals of these metals allow for variable oxidation states and the formation of intermediate complexes, which are key to their catalytic activity.

Rhodium (Rh) catalysts are well-known for their application in hydroformylation reactions, where an alkene, carbon monoxide, and hydrogen are converted into an aldehyde. While this compound is already an aldehyde, Rh-catalyzed reactions could potentially involve its decarbonylation or its use as a substrate in coupling reactions. In such reactions, the mechanism typically involves the oxidative addition of a substrate to the Rh(I) center, followed by migratory insertion and reductive elimination to yield the product and regenerate the catalyst.

Palladium (Pd) catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions enable the formation of carbon-carbon bonds. For a molecule like this compound, its aldehyde group could potentially be converted to a halide or triflate, making it a suitable partner in Pd-catalyzed cross-coupling reactions. The general mechanism for these reactions involves an oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination.

Manganese (Mn) is an earth-abundant and less toxic metal that has gained increasing attention in catalysis. Mn catalysts have been shown to be effective in C-H activation and dehydrogenative coupling reactions. For instance, a Mn catalyst could potentially mediate the coupling of this compound with other molecules through the activation of the aldehydic C-H bond or a C-H bond on the cyclohexane ring. Mechanistic studies on Mn-catalyzed reactions have revealed the involvement of key intermediates such as five-membered manganacycles and manganese hydride species. Manganese has also been used in the carboacylation of alkenes.

Molybdenum (Mo) catalysts are often utilized in oxidation and metathesis reactions. While specific applications involving this compound are not reported, Mo-based catalysts could theoretically be used for the selective oxidation of the aldehyde to a carboxylic acid or in ring-closing metathesis if appropriate unsaturation were introduced into the molecule.

Table 1: Potential Transition Metal-Catalyzed Reactions Involving an Aldehyde Substrate

| Catalyst | Reaction Type | General Mechanistic Steps | Potential Application to a Modified this compound |

| Rhodium (Rh) | Hydroformylation | Oxidative addition, migratory insertion, reductive elimination | Not directly applicable, but related decarbonylation is possible. |

| Palladium (Pd) | Cross-Coupling | Oxidative addition, transmetalation, reductive elimination | Coupling with other organic fragments after conversion of the aldehyde. |

| Manganese (Mn) | C-H Activation | C-H bond cleavage, formation of metallacycle, reductive elimination | Coupling reactions via activation of C-H bonds. |

| Molybdenum (Mo) | Oxidation | Oxygen atom transfer | Conversion of the aldehyde to a carboxylic acid. |

This table presents generalized information due to the lack of specific data for this compound.

Organocatalysis and Biocatalysis in Reaction Mechanism Control

In addition to transition metals, organocatalysis and biocatalysis have emerged as powerful tools for controlling reaction mechanisms and achieving high selectivity, often under mild and environmentally benign conditions.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For aldehydes like this compound, common organocatalytic transformations include aldol (B89426) reactions, Mannich reactions, and Michael additions. The mechanisms of these reactions are typically governed by the formation of key intermediates such as enamines or iminium ions. For example, a primary or secondary amine catalyst can react with the aldehyde to form an enamine, which then acts as a nucleophile. This approach allows for precise control over the stereochemical outcome of the reaction, leading to the formation of specific enantiomers or diastereomers.

Biocatalysis employs enzymes or whole microorganisms to catalyze chemical reactions. Enzymes offer unparalleled selectivity and efficiency due to their well-defined three-dimensional active sites. For an aldehyde substrate, enzymes such as oxidoreductases could be used for its selective reduction to the corresponding alcohol or oxidation to the carboxylic acid. Lyases could potentially be used for the formation or cleavage of carbon-carbon bonds. The mechanism of enzymatic reactions is highly specific to the enzyme and substrate but generally involves the binding of the substrate in the active site, followed by a series of precisely controlled chemical steps facilitated by amino acid residues.

Table 2: Potential Organocatalytic and Biocatalytic Reactions for an Aldehyde Substrate

| Catalysis Type | Catalyst Example | Reaction Type | Key Mechanistic Feature | Potential Application to this compound |

| Organocatalysis | Proline | Aldol Reaction | Enamine formation | Asymmetric C-C bond formation. |

| Biocatalysis | Alcohol Dehydrogenase | Reduction | Hydride transfer from cofactor | Stereoselective synthesis of 4-ethoxycyclohexylmethanol. |

This table presents generalized information due to the lack of specific data for this compound.

Stereochemical and Conformational Analysis of 4 Ethoxycyclohexane 1 Carbaldehyde

Conformational Preferences and Isomerism of Substituted Cyclohexanesresearchgate.net

Cyclohexane (B81311) and its derivatives are not planar molecules; they predominantly adopt a puckered, strain-free "chair" conformation. pressbooks.pub In this conformation, the twelve hydrogen atoms or substituent groups occupy two distinct types of positions: six are axial, pointing up or down roughly parallel to the ring's axis, and six are equatorial, pointing out from the perimeter of the ring. pressbooks.publibretexts.org

When a substituent replaces a hydrogen atom on a cyclohexane ring, the two possible chair conformations (one with the substituent axial, the other with it equatorial) are no longer equal in energy. libretexts.org Generally, conformations with substituents in the equatorial position are more stable. libretexts.org This preference is due to the avoidance of steric strain from 1,3-diaxial interactions, where an axial substituent is crowded by the two other axial atoms on the same side of the ring. libretexts.orglumenlearning.com

The energy difference between the axial and equatorial conformers is known as the "A-value," representing the Gibbs free energy change (ΔG°) for the equatorial-to-axial equilibrium. oregonstate.edu A larger A-value indicates a stronger preference for the equatorial position. For monosubstituted cyclohexanes, the equilibrium lies heavily towards the conformer with the substituent in the less crowded equatorial position. libretexts.org For the ethoxy group (an alkoxy group), the preference for the equatorial position is significant. Similarly, the formyl group (-CHO) also favors the equatorial orientation to minimize steric hindrance.

In the case of 1,4-disubstituted cyclohexanes like 4-ethoxycyclohexane-1-carbaldehyde, two diastereomers exist: cis and trans.

In the trans isomer, the two substituents can both occupy equatorial positions, resulting in a highly stable conformation.

In the cis isomer, one substituent must be axial while the other is equatorial. libretexts.org

Given that both the ethoxy and formyl groups have a strong preference for the equatorial position, the trans isomer, which can adopt a di-equatorial conformation, is significantly more stable than the cis isomer.

Table 1: Conformational Energy (A-values) of Selected Substituents This table shows the energy cost associated with a substituent being in the axial position on a cyclohexane ring.

| Substituent Group | A-value (kcal/mol) | Reference |

|---|---|---|

| -CHO (Formyl) | ~0.7 | |

| -OCH₃ (Methoxy) | 0.6 | nih.gov |

| -OCH₂CH₃ (Ethoxy) | 0.9 | |

| -CH₃ (Methyl) | 1.74 | masterorganicchemistry.com |

| -Cl (Chloro) | 0.53 | oregonstate.edu |

Note: A-values are approximate and can vary slightly with experimental conditions. The value for the ethoxy group is similar to that of the methoxy (B1213986) group but slightly larger due to increased bulk.

Cyclohexane rings are conformationally mobile and can undergo a "chair flip" or "ring inversion," a process where one chair conformation converts into the other. masterorganicchemistry.comyoutube.com During this flip, all axial bonds become equatorial, and all equatorial bonds become axial. lumenlearning.comwikipedia.org This interconversion is rapid at room temperature, proceeding at a rate of approximately 10⁵ flips per second. wikipedia.org

Diastereomeric and Enantiomeric Purity Assessment in Research Synthesesoregonstate.edulibretexts.org

In the synthesis of complex molecules like this compound, controlling and assessing stereochemistry is paramount. researchgate.net This involves verifying the relative amounts of diastereomers (cis vs. trans) and, if the molecule is chiral, the amounts of enantiomers. Several analytical techniques are commonly employed to determine both chemical and enantiomeric purity. researchgate.net

Common Methods for Purity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between diastereomers. Protons in axial and equatorial positions have different chemical environments, leading to distinct signals and coupling constants. By analyzing the NMR spectrum, the ratio of the cis and trans isomers can be determined. For assessing enantiomeric purity, chiral shift reagents can be added to the NMR sample. These reagents bind to the enantiomers to form temporary diastereomeric complexes, which have different NMR spectra, allowing for their quantification. researchgate.net

Chromatographic Techniques:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods are widely used to separate isomers. For the separation of enantiomers, a chiral stationary phase (CSP) is required. The two enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation and quantification. researchgate.net

Mass Spectrometry (MS): While MS alone cannot typically distinguish between stereoisomers, when coupled with a separation technique like GC or LC (GC-MS, LC-MS), it serves as a powerful detector to identify and quantify the separated isomers.

The combination of these methods provides a comprehensive characterization of the synthesized material, ensuring its diastereomeric and enantiomeric purity meets the required specifications for further research or application. researchgate.net

Influence of Stereochemistry on Reactivity and Selectivity in Chemical Transformations

The stereochemical configuration and conformational preferences of a molecule profoundly influence its chemical reactivity and the selectivity of its reactions. researchgate.net The accessibility of a reactive site is often dictated by its spatial position (axial or equatorial).

An equatorial substituent is generally more sterically accessible to incoming reagents than a sterically hindered axial substituent. lumenlearning.com For example, the formyl group (an aldehyde) in this compound would be expected to react more readily with nucleophiles when it is in the equatorial position compared to the more crowded axial position.

Furthermore, some reactions require a specific geometric arrangement between atoms, known as a stereoelectronic effect. A classic example is the E2 elimination reaction, which proceeds most efficiently when the leaving group and a neighboring hydrogen are in an anti-periplanar (180°) arrangement. This geometry is readily achieved when both groups are in axial positions (trans-diaxial). wikipedia.org If the required groups cannot adopt this spatial relationship due to conformational constraints, the reaction may be slow or may not occur at all, with a substitution reaction happening instead. wikipedia.org

The reactivity-selectivity principle suggests that more reactive reagents tend to be less selective, while less reactive reagents are more selective. wikipedia.orgyoutube.com In the context of this compound, a highly reactive, non-selective reagent might react with the small percentage of the less stable conformer present at equilibrium. In contrast, a milder, more selective reagent would likely react exclusively with the abundant and more stable di-equatorial conformer of the trans isomer, leading to a single, predictable product. libretexts.orgucalgary.ca

Computational Chemistry Approaches for 4 Ethoxycyclohexane 1 Carbaldehyde

Quantum Mechanical Calculations for Structure and Reactivity Prediction

Quantum mechanical calculations, based on the principles of quantum mechanics, are employed to model the electronic structure of molecules and predict their chemical behavior. These methods are fundamental to understanding the intrinsic properties of 4-ethoxycyclohexane-1-carbaldehyde.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For a flexible molecule like this compound, which possesses a cyclohexane (B81311) ring and an ethoxy group, numerous conformations (spatial arrangements of atoms) are possible. DFT can be used to determine the geometries and relative energies of these different conformers.

The cyclohexane ring can exist in various conformations, with the chair form being the most stable. The substituents—the ethoxy group at position 4 and the carbaldehyde group at position 1—can be in either axial or equatorial positions. This leads to several possible diastereomers, such as cis and trans isomers, each with its own set of conformers.

A DFT study would typically involve:

Conformational Search: Identifying all possible low-energy conformers of cis- and trans-4-ethoxycyclohexane-1-carbaldehyde.

Geometry Optimization: Calculating the most stable (lowest energy) geometry for each conformer.

Energy Calculations: Determining the relative energies of the conformers to identify the most stable ones.

Transition states, which are the highest energy points along a reaction pathway, can also be located and characterized using DFT. For example, the transition state for the interconversion between different chair conformations of the cyclohexane ring could be modeled.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Substituent Orientations (1,4) | Relative Energy (kcal/mol) |

| trans-diequatorial | equatorial, equatorial | 0.00 |

| trans-diaxial | axial, axial | 5.8 |

| cis-equatorial, axial | equatorial, axial | 2.1 |

| cis-axial, equatorial | axial, equatorial | 2.5 |

Note: This data is hypothetical and for illustrative purposes.

DFT is also a powerful tool for investigating the energetics and mechanisms of chemical reactions involving this compound. nih.gov For instance, the reduction of the aldehyde group to an alcohol or its oxidation to a carboxylic acid are common reactions.

By calculating the energies of the reactants, products, and any intermediates and transition states, a detailed reaction energy profile can be constructed. This profile provides valuable information about the feasibility of a reaction (thermodynamics) and its rate (kinetics). The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

For example, a DFT study could compare the mechanistic pathways for the nucleophilic addition of different reagents to the carbonyl group of this compound. This would involve calculating the energies of the transition states for each pathway to predict which reaction would be more favorable.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanical methods are highly accurate, they can be computationally expensive for large systems or long simulations. Molecular mechanics (MM) offers a faster, classical mechanics-based approach to study the conformational landscape of molecules.

In MM, molecules are treated as a collection of atoms held together by springs, and the potential energy of the system is calculated using a force field. This allows for the rapid calculation of energies for a vast number of conformations.

Molecular dynamics (MD) simulations use the forces calculated from MM to simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior. mdpi.com For this compound, an MD simulation could reveal:

The preferred conformations in different solvents.

The dynamics of the interconversion between different conformers.

By analyzing the trajectory of an MD simulation, a conformational landscape can be generated, showing the distribution of different conformations over time.

In Silico Design and Prediction of Novel this compound Derivatives

Computational chemistry plays a crucial role in the in silico design of new molecules with desired properties. nih.gov Starting with the basic scaffold of this compound, new derivatives can be designed by modifying its structure computationally.

For example, different functional groups could be substituted at various positions on the cyclohexane ring. Quantum mechanical calculations could then be used to predict the properties of these new derivatives, such as their reactivity, polarity, and electronic properties. mdpi.com This allows for the screening of a large number of potential derivatives without the need for their synthesis and experimental testing, saving significant time and resources.

This approach is widely used in drug discovery and materials science. For instance, if this compound were a lead compound in a drug discovery project, computational methods could be used to design derivatives with improved binding affinity to a target protein. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 4 Ethoxycyclohexane 1 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 4-Ethoxycyclohexane-1-carbaldehyde, providing insights into the chemical environment of individual atoms.

1H, 13C, and 2D NMR Techniques for Connectivity and Stereochemistry

One-dimensional (1D) ¹H and ¹³C NMR spectra offer fundamental information about the number and types of protons and carbons in the molecule. oregonstate.edu For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aldehyde proton (CHO), the protons of the ethoxy group (OCH₂CH₃), and the protons on the cyclohexane (B81311) ring. The chemical shifts and splitting patterns of these signals provide initial clues about their connectivity. For instance, the aldehyde proton typically appears as a singlet or a doublet in the downfield region of the spectrum.

The ¹³C NMR spectrum complements the ¹H data by showing distinct signals for each carbon atom, including the carbonyl carbon of the aldehyde, the carbons of the ethoxy group, and the carbons of the cyclohexane ring. researchgate.net The chemical shift of the carbonyl carbon is particularly diagnostic, appearing at a significantly downfield position. oregonstate.edu

Two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the connectivity and stereochemistry of the molecule. ox.ac.ukyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. ox.ac.ukyoutube.com For this compound, COSY would show correlations between the aldehyde proton and the proton on the adjacent ring carbon (C1), as well as among the protons of the cyclohexane ring and within the ethoxy group. This helps to trace the proton connectivity throughout the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). ox.ac.ukyoutube.com By mapping the proton signals to their attached carbons, HSQC allows for the definitive assignment of carbon resonances based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comipb.pt This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the aldehyde proton and the C1 carbon of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For cyclic systems like cyclohexane, NOESY can help determine the relative stereochemistry of substituents (cis/trans isomerism) by identifying which protons are close to each other in space, even if they are not directly coupled. mdpi.com This is critical for distinguishing between the cis and trans isomers of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.5 - 10.0 | 200 - 205 |

| Cyclohexane Ring (CH) | 1.0 - 2.5 | 25 - 50 |

| Ethoxy (OCH₂) | 3.3 - 3.7 | 60 - 70 |

| Ethoxy (CH₃) | 1.0 - 1.3 | 15 - 20 |

Note: These are general predicted ranges and actual values may vary depending on the solvent and specific isomer.

Advanced NMR Methods for Conformational Analysis

The cyclohexane ring in this compound exists in a dynamic equilibrium between two chair conformations. masterorganicchemistry.comlibretexts.org Advanced NMR techniques can be employed to study this conformational preference. auremn.org.br

The relative populations of the axial and equatorial conformers can be determined by analyzing the coupling constants (J-values) and chemical shifts of the ring protons at low temperatures, where the ring flip is slowed. masterorganicchemistry.com The Karplus equation, which relates the vicinal coupling constant to the dihedral angle between two protons, is a powerful tool in this analysis. cdnsciencepub.com Larger coupling constants are typically observed for diaxial proton interactions compared to axial-equatorial or diequatorial interactions.

Furthermore, the "A-value" of the ethoxy and aldehyde substituents provides a quantitative measure of their preference for the equatorial position. masterorganicchemistry.com Larger groups generally have a stronger preference for the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org By comparing the experimental NMR data with theoretical calculations, a detailed understanding of the conformational landscape of this compound can be achieved. auremn.org.brfrontiersin.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. fiveable.melibretexts.org This high accuracy allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₉H₁₆O₂), HRMS can distinguish its exact mass (156.11503 Da) from other compounds that might have the same nominal mass. libretexts.orgnih.gov This is crucial for confirming the identity of the compound and for differentiating it from potential isomers or impurities. fiveable.me

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific parent ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. nih.gov This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

For this compound, the fragmentation pattern would be characteristic of its structure. Common fragmentation pathways for ethers and aldehydes include the loss of the alkoxy group, cleavage of the cyclohexane ring, and loss of the formyl group. By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed. Derivatization techniques can also be employed to enhance the sensitivity and selectivity of MS analysis for aldehydes. nih.govnih.gov

Table 2: Predicted Fragmentation Ions for this compound in MS/MS

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 156.1150 | 111.0810 | C₂H₅O (Ethoxy group) |

| 156.1150 | 127.0759 | CHO (Formyl group) |

| 156.1150 | 83.0861 | C₄H₇O (Ring fragmentation) |

Note: These are predicted fragmentation patterns and may vary depending on the ionization method and collision energy.

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. For this compound, chromatography is particularly important for separating its cis and trans stereoisomers. researchgate.net

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods used. nih.gov

Gas Chromatography (GC): In GC, the sample is vaporized and passed through a column. Separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase lining the column. Different isomers of this compound may have slightly different boiling points and interactions with the stationary phase, allowing for their separation. The choice of the GC column (e.g., polar vs. non-polar) is critical for achieving good resolution.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that uses a liquid mobile phase to separate compounds. For the isomers of this compound, reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is often effective. researchgate.net The separation is based on differences in the hydrophobicity of the isomers.

The purity of a sample of this compound can be determined by the presence of a single, sharp peak in the chromatogram. The presence of multiple peaks would indicate the presence of isomers or impurities. By collecting the separated fractions and analyzing them with NMR and MS, the identity of each component can be confirmed.

Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques

Gas chromatography (GC) and liquid chromatography (LC) are powerful techniques for the separation and analysis of volatile and non-volatile organic compounds, respectively. For this compound and its derivatives, both techniques offer valuable insights into purity and isomeric composition.

Gas Chromatography (GC):

GC is particularly well-suited for the analysis of volatile compounds like this compound. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. The choice of stationary phase is critical for achieving optimal separation. For moderately polar compounds like this compound, a column with a polyethylene (B3416737) glycol (wax) stationary phase, such as a ZB-WAX plus column, is often employed. notulaebotanicae.ro

The retention time of a compound in GC is influenced by its volatility and its interaction with the stationary phase. Due to its molecular weight and the presence of polar ether and aldehyde functional groups, this compound would be expected to have a moderate retention time under standard GC conditions. The operating parameters, including oven temperature program, injector temperature, and carrier gas flow rate, are optimized to ensure efficient separation from impurities or other components in a mixture. notulaebotanicae.ro For instance, a typical analysis might involve an initial oven temperature of around 35°C, an injector temperature of 240°C, and a helium carrier gas, with a total analysis time of approximately 30 minutes. notulaebotanicae.ro GC coupled with mass spectrometry (GC-MS) provides an even more powerful analytical tool, as it allows for the identification of separated components based on their mass spectra. researchgate.net

Liquid Chromatography (LC):

High-performance liquid chromatography (HPLC) is the method of choice for the analysis of less volatile or thermally labile derivatives of this compound. In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase (e.g., C8 or C18 silica-based) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lew.ro

The retention of analytes in RP-HPLC is primarily governed by hydrophobic interactions. For derivatives of this compound, the retention time can be modulated by adjusting the composition of the mobile phase. lew.ro For example, increasing the proportion of the organic solvent will generally decrease the retention time. The detection of these compounds is often achieved using a UV detector, as the carbonyl group of the aldehyde exhibits a characteristic UV absorbance. acs.org The retention time is a key parameter for identification and quantification, and it is crucial to use a reference standard for accurate analysis. lew.ro

Table 1: Illustrative Chromatographic Parameters for Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | ZB-WAX plus (or equivalent) | C18 or C8 reversed-phase |

| Mobile Phase | Helium (carrier gas) | Acetonitrile/Water or Methanol/Water gradient |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis Detector (e.g., at 220 nm) |

| Typical Analyte | This compound | Derivatives of this compound |

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

This compound possesses a chiral center at the carbon atom of the formyl group, and the 4-substituted cyclohexane ring can exist as cis and trans diastereomers. libretexts.org Therefore, the determination of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) is crucial for understanding the stereochemistry of synthetic products. Chiral chromatography, particularly chiral HPLC, is the preeminent technique for this purpose. nist.gov

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad applicability. windows.netmsu.edu For the separation of enantiomers of this compound or its derivatives, a column like Chiralpak® IG-3, which is based on immobilized amylose tris(3-chloro-5-methylphenylcarbamate), could be effective. researchgate.net

The choice of mobile phase is critical for achieving enantioseparation. Normal-phase (e.g., hexane/isopropanol), polar-organic (e.g., acetonitrile/methanol), and reversed-phase conditions can be screened to find the optimal separation conditions. windows.net The addition of small amounts of additives like diethylamine (B46881) (DEA) for basic compounds or acetic acid (HAc) for acidic compounds can significantly improve peak shape and resolution. windows.net The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. nist.gov

It is also possible to separate diastereomers using standard achiral chromatography, as they have different physical properties. sigmaaldrich.com However, for the simultaneous separation of all stereoisomers (both enantiomers of both diastereomers), a chiral column is necessary. sigmaaldrich.com

Table 2: Key Considerations for Chiral Separation

| Factor | Description |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) are common choices. msu.edu |

| Mobile Phase | Normal-phase, polar-organic, or reversed-phase systems can be used. Optimization is key. windows.net |

| Detection | UV detection is typically used, monitoring the absorbance of the carbonyl group. |

| Quantification | Enantiomeric excess and diastereomeric ratio are determined from the integrated peak areas. nist.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques provide invaluable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. For this compound, the IR spectrum will exhibit characteristic absorption bands.

A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the aldehyde. The presence of a weak to medium band around 2720 cm⁻¹ and another around 2820 cm⁻¹ (C-H stretch of the aldehyde) would further confirm the aldehyde functionality. The C-O-C stretching vibration of the ether group will typically appear as a strong band in the region of 1050-1150 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring will be observed as strong absorptions between 2850 and 3000 cm⁻¹. nist.gov

As a reference, the FTIR spectrum of the closely related compound, 4-methoxycyclohexane-1-carbaldehyde, shows characteristic peaks that align with these expectations. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1720 - 1740 (strong) |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 (weak to medium) |

| Ether (C-O-C) | Stretch | 1050 - 1150 (strong) |

| Alkane (C-H) | Stretch | 2850 - 3000 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Saturated aldehydes like this compound exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the carbonyl group. This absorption typically occurs in the range of 270-300 nm. msu.edu The low intensity of this absorption is due to the fact that it is a symmetry-forbidden transition. A much stronger absorption corresponding to a π → π* transition occurs at a shorter wavelength, typically below 200 nm, and is often not observed with standard laboratory spectrophotometers. researchgate.netresearchgate.net

The λ_max (wavelength of maximum absorbance) for this compound is expected to be in the 280-290 nm range in a non-polar solvent. The exact position and intensity of the absorption can be influenced by the solvent polarity. While not as structurally informative as IR or NMR spectroscopy for this class of compounds, UV-Vis spectroscopy can be useful for quantitative analysis due to the characteristic absorbance of the carbonyl group. acs.org

Applications in Advanced Organic Synthesis and Material Science

Utility as Precursors and Intermediates in Complex Molecule Synthesis

As a precursor, 4-Ethoxycyclohexane-1-carbaldehyde offers a cyclohexane (B81311) scaffold that is pre-functionalized, allowing for the strategic introduction of further chemical complexity. The aldehyde group is readily converted into a variety of other functional groups, while the ethoxy group provides a stable, yet potentially modifiable, ether linkage.

While direct application of this compound in final pharmaceutical or agrochemical products is not widely documented, its role as an intermediate is of considerable interest. The cyclohexane ring is a common structural motif in many biologically active molecules. The ability to introduce this scaffold with pre-installed functional handles is a key advantage in multistep synthetic sequences. For instance, similar structures like 4-hydroxycyclohexanecarbaldehyde are known intermediates for pharmaceuticals. The aldehyde functionality can, for example, be oxidized to a carboxylic acid, a common functional group in drug molecules, or be subjected to reductive amination to introduce nitrogen-containing moieties, which are prevalent in both pharmaceuticals and agrochemicals.

The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound serves as a valuable building block in this context. The cyclohexane core provides a three-dimensional structure that can be desirable for probing biological interactions or for creating materials with specific physical properties. The presence of two distinct functional groups allows for orthogonal chemical modifications, enabling the construction of diverse molecular libraries from a single starting material. For example, the aldehyde can be used in olefination reactions to append complex side chains, while the ethoxy group can potentially be cleaved to reveal a hydroxyl group for further functionalization.

Exploration in Specialty Chemical Development

The development of specialty chemicals, which are produced for specific applications, represents another avenue for the application of this compound. Its derivatives can possess unique properties suitable for niche markets. A notable transformation is the oxidation of the aldehyde to a carboxylic acid, yielding trans-4-Ethoxycyclohexanecarboxylic acid. This type of transformation highlights its utility in accessing a range of functionalized cyclohexane derivatives that can be used as monomers for polymers, components in lubricants, or as precursors to other specialty esters and amides.

Potential in Catalyst Design and Ligand Development (derivatives as ligands)

In the field of catalysis, the design of organic ligands that can coordinate to metal centers is crucial for controlling the reactivity and selectivity of catalytic transformations. While this compound itself is not a typical ligand, its derivatives hold potential in this area. Through chemical modification of the aldehyde and/or the ethoxy group, it is conceivable to synthesize chiral ligands that incorporate the cyclohexane backbone. The rigid conformation of the cyclohexane ring can be advantageous in creating a well-defined steric environment around a metal center, potentially leading to high levels of stereocontrol in asymmetric catalysis. For example, the aldehyde could be converted into a phosphine (B1218219) or an amine, which are common coordinating groups in transition metal catalysis.

Emerging Research Directions and Future Perspectives in 4 Ethoxycyclohexane 1 Carbaldehyde Chemistry

The field of synthetic chemistry is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods for molecule construction. Within this context, 4-Ethoxycyclohexane-1-carbaldehyde, a functionalized alicyclic aldehyde, represents a versatile scaffold whose full potential is yet to be unlocked. Emerging research trends are poised to transform this molecule from a simple building block into a platform for complex and high-value chemical entities. This article explores the future perspectives in the chemistry of this compound, focusing on key areas of innovation that promise to define the next generation of its applications.

Q & A

Q. What are the common synthetic routes for 4-Ethoxycyclohexane-1-carbaldehyde, and how can their efficiency be validated experimentally?

- Methodological Answer : A typical synthesis involves the ethoxylation of cyclohexane derivatives followed by formylation. For example, ethyl-substituted cyclohexane precursors may react with formaldehyde under catalytic conditions (e.g., acid or base catalysts) to introduce the aldehyde group . Efficiency can be validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor reaction progress, supplemented by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation of the aldehyde group. Work should be conducted in a fume hood to minimize inhalation risks, and electrostatic discharge precautions must be taken due to its organic solvent compatibility . Stability tests under varying temperatures (4°C, –20°C) and humidity levels are recommended to establish optimal storage conditions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can identify the ethoxy group (–OCHCH) and aldehyde proton (δ ~9-10 ppm).

- IR Spectroscopy : Confirms the presence of the aldehyde carbonyl stretch (~1700 cm) and ether C–O bonds (~1100 cm).

- MS : High-resolution MS (HRMS) provides exact mass verification. Cross-validation with X-ray crystallography (if crystalline) using programs like SHELXL or Mercury ensures structural accuracy .

Advanced Research Questions

Q. How can computational tools aid in predicting the reactivity of this compound in complex reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) model electronic properties such as frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking studies (AutoDock, Schrödinger) assess interactions with biological targets. Databases like Reaxys or PubChem provide comparative data for analogous aldehydes .

Q. What strategies are recommended for resolving contradictions in experimental vs. theoretical data (e.g., unexpected byproducts in oxidation reactions)?

- Methodological Answer :

- Mechanistic Reassessment : Use isotopic labeling (e.g., O) to trace oxygen sources during oxidation.

- Advanced Chromatography : Employ GC-MS or LC-MS to identify minor byproducts.

- Crystallographic Validation : Compare experimental XRD structures with computational models (Mercury, SHELXD) to detect conformational discrepancies .

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity).

- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps.

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation. Literature reviews of similar aldehydes (e.g., 2-Ethyloxane-4-carbaldehyde) provide benchmarks for yield optimization .

Q. What are the best practices for analyzing stereochemical outcomes in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives).

- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration.

- Dynamic NMR : Detects atropisomerism or hindered rotation in derivatives. Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds .

Data Management and Validation

Q. How should researchers address reproducibility issues in synthesizing this compound across different labs?

- Methodological Answer :

- Standardized Protocols : Publish detailed synthetic procedures with exact reagent grades and equipment specifications.

- Collaborative Inter-Laboratory Studies : Share raw data (e.g., NMR FID files, chromatograms) via platforms like Zenodo.

- Crystallographic Deposition : Submit XRD data to the CSD to establish reference structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.